Dual Reactivity: SPAAC and SPIEDAC/iEDDA vs. Single-Mode Analogs
SCO-L-Lysine is uniquely capable of undergoing both strain-promoted azide-alkyne cycloaddition (SPAAC) and strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC/iEDDA) . This dual reactivity is not shared by its closest comparators: TCO-L-lysine is exclusively an iEDDA dienophile , while BCN-L-lysine and PrK are restricted to SPAAC . SCO-L-Lysine's cyclooctyne moiety enables copper-free reaction with both azides and tetrazines, providing a single genetic handle for orthogonal dual-labeling strategies that require both click modalities .
| Evidence Dimension | Bioorthogonal Reaction Compatibility |
|---|---|
| Target Compound Data | SPAAC (with azides) and iEDDA (with tetrazines) |
| Comparator Or Baseline | TCO-L-lysine: iEDDA only; BCN-L-lysine: SPAAC only; PrK: SPAAC only (Cu-dependent) |
| Quantified Difference | SCO-L-Lysine provides 2 reaction modes vs. 1 for comparators |
| Conditions | Class-level definition of chemical reactivity as established in vendor documentation and the ncAA Database. |
Why This Matters
Procurement of SCO-L-Lysine consolidates two distinct labeling chemistries into a single genetic incorporation site, reducing experimental complexity and enabling advanced orthogonal dual-labeling applications that are impossible with single-mode analogs.
- [1] GCE4All ncAA Database. SCO-L-Lysine. Retrieved from https://gce4all.org/ncaa-database/sco-l-lysine. View Source
